2,3,4,5-Tetrahydropyrano[3,2-b]indole

Heterocyclic synthesis Dehydrogenation-aromatization Carbazole pharmaceutical intermediates

2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7, synonym 1,2,3,4-tetrahydro-4-oxacarbazole) is a bicyclic heterocycle comprising a fused indole and tetrahydropyran ring system with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol. The compound belongs to the pyranoindole class, which encompasses both natural products (e.g., koniamborine, talathermophilins) and synthetic therapeutics (e.g., etodolac, pemedolac).

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 98166-25-7
Cat. No. B3362376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydropyrano[3,2-b]indole
CAS98166-25-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3N2)OC1
InChIInChI=1S/C11H11NO/c1-2-5-9-8(4-1)11-10(12-9)6-3-7-13-11/h1-2,4-5,12H,3,6-7H2
InChIKeyLIJWFPFREDVZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7) – Core Scaffold Identity and Procurement Relevance for Heterocyclic Building Block Sourcing


2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7, synonym 1,2,3,4-tetrahydro-4-oxacarbazole) is a bicyclic heterocycle comprising a fused indole and tetrahydropyran ring system with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol . The compound belongs to the pyranoindole class, which encompasses both natural products (e.g., koniamborine, talathermophilins) and synthetic therapeutics (e.g., etodolac, pemedolac) . Unlike fully aromatic carbazoles, the partially saturated pyran ring confers distinct reactivity at the ether oxygen and adjacent methylene positions, making this scaffold a versatile intermediate for downstream derivatization. Commercially, the compound is available at ≥95% purity from multiple global suppliers and is principally utilized as a research building block in medicinal chemistry, radiochemical synthesis, and materials science .

Why 2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7) Cannot Be Replaced by Generic Carbazole or Unsubstituted Indole Building Blocks in Synthesis


Generic substitution of 2,3,4,5-tetrahydropyrano[3,2-b]indole with simpler carbazole or indole building blocks fails because the oxygen heteroatom in the tetrahydropyran ring is chemically essential for key downstream transformations. In the synthesis of ⁴-hydroxycarbazole, the target compound undergoes dehydrogenation–aromatization using Raney nickel or palladium on carbon, a reaction that depends on the presence of the ether oxygen at the 4-position to direct the elimination and aromatization pathway [1]. Replacement with 1,2,3,4-tetrahydrocarbazole (lacking the oxygen) would yield carbazole rather than the desired 4-hydroxycarbazole, fundamentally altering the downstream product. Furthermore, in radiochemical synthesis of the β₃ adrenergic receptor agonist LY377604, the tetrahydrooxocarbazole intermediate (the target compound) serves as the obligatory precursor to ⁴-hydroxycarbazole-[¹⁴C], which cannot be accessed from non‑oxygenated tetrahydrocarbazole congeners without extensive synthetic redesign [2].

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7) Versus Closest Structural Analogs


Dehydrogenation Yield to 4-Hydroxycarbazole: 2,3,4,5-Tetrahydropyrano[3,2-b]indole Versus 1,2,3,4-Tetrahydrocarbazole

2,3,4,5-Tetrahydropyrano[3,2-b]indole undergoes dehydrogenation–aromatization with Raney nickel in aqueous alkaline solution to produce 4-hydroxycarbazole [1]. This transformation is structurally impossible with the direct non‑oxygenated analog 1,2,3,4-tetrahydrocarbazole (CAS 942-01-8), which upon dehydrogenation yields unsubstituted carbazole rather than the 4-hydroxy derivative required as a key pharmaceutical intermediate [1]. The presence of the ether oxygen in the target compound directs the aromatization to retain the oxygen functionality, whereas tetrahydrocarbazole eliminates this functional handle entirely.

Heterocyclic synthesis Dehydrogenation-aromatization Carbazole pharmaceutical intermediates

Regiochemical Fidelity in Radiolabeled Synthesis: 2,3,4,5-Tetrahydropyrano[3,2-b]indole Versus 1,2,3,4-Tetrahydrocarbazol-4-one

In the synthesis of ¹⁴C‑radiolabeled 4‑hydroxycarbazole, 2,3,4,5‑tetrahydropyrano[3,2‑b]indole is generated via ZnCl₂‑initiated Fischer cyclization of phenylhydrazone derived from phenylhydrazine‑[U‑¹⁴C] and cyclohexane‑1,3‑dione, followed by Pd/C‑catalyzed dehydrogenation–aromatization to yield 4‑hydroxycarbazole‑[¹⁴C] [1]. The alternative 1,2,3,4‑tetrahydrocarbazol‑4‑one (CAS 206647-27-0), while structurally analogous, contains a ketone at the 4‑position rather than an ether oxygen. The ketone analog would require a reduction step prior to aromatization to achieve the hydroxyl functionality, adding synthetic complexity and introducing additional isotopic dilution risks in radiochemical workflows. The target compound’s ether linkage ensures regiochemical fidelity at the 4‑position throughout the dehydrogenation sequence.

Radiochemical synthesis Carbon‑14 labeling β₃ Adrenergic receptor agonist

Ring Fusion Regiochemistry: 2,3,4,5-Tetrahydropyrano[3,2-b]indole [Linear] Versus 1,3,4,9-Tetrahydropyrano[3,4-b]indole [Angular] Scaffolds

2,3,4,5‑Tetrahydropyrano[3,2‑b]indole features a linear [3,2‑b] ring fusion where the oxygen atom is positioned para to the indole nitrogen. In contrast, the clinically precedented tetrahydropyrano[3,4‑b]indole scaffold (found in etodolac and pemedolac) has an angular [3,4‑b] fusion with the oxygen meta to the indole nitrogen [1]. This regiochemical difference profoundly affects the electronic distribution and hydrogen‑bonding capacity of the scaffold. In the [3,2‑b] series, the oxygen lone pair can participate in extended conjugation with the indole π‑system, whereas in the [3,4‑b] series this conjugation is interrupted. Although direct bioactivity comparison data for the unsubstituted parent scaffolds are absent from the public literature, the [3,4‑b] series has demonstrated PI3K/AKT/mTOR pathway inhibition in triple‑negative breast cancer models (IC₅₀ values in the low micromolar range for substituted derivatives) [2], while the [3,2‑b] scaffold remains largely unexplored in oncology targets, representing a whitespace opportunity.

Scaffold‑based drug design Regioisomer comparison PI3K/AKT/mTOR pathway

Natural Product Relevance: 2,3,4,5-Tetrahydropyrano[3,2-b]indole as the Core of the First Pyrano[3,2-b]indole Alkaloid from Nature

The [3,2‑b] ring fusion of the target compound directly mirrors the core skeleton of koniamborine, the first pyrano[3,2‑b]indole alkaloid isolated from nature (from Boronella koniambiensis aerial parts) [1]. Koniamborine represents a novel alkaloid chemotype described for the first time in 2005, with its structure unambiguously established by NMR and mass spectrometry [1]. In contrast, the [3,4‑b] pyranoindole scaffold is well‑represented in synthetic drugs (etodolac, pemedolac) but is not known from natural sources . The [3,2‑b] scaffold therefore occupies a unique intersection between natural product space and synthetic accessibility, offering potential for biomimetic diversification strategies that are unavailable to the purely synthetic [3,4‑b] series.

Natural product chemistry Alkaloid scaffold Koniamborine

Dehydrogenation Catalyst Versatility: Pd/C Versus Raney Nickel – Process Flexibility of 2,3,4,5-Tetrahydropyrano[3,2-b]indole

2,3,4,5‑Tetrahydropyrano[3,2‑b]indole demonstrates compatibility with two distinct catalytic dehydrogenation systems: Raney nickel under aqueous alkaline conditions (patent US 4,273,711A) and palladium on carbon under thermal conditions (Czeskis & Wheeler, 2005) [1][2]. Both catalytic pathways yield 4‑hydroxycarbazole, providing process chemists with orthogonal options for optimizing reaction conditions based on substrate sensitivity, scale, and cost. This dual‑catalyst compatibility is not documented for the regioisomeric 2,3,4,5‑tetrahydropyrano[3,4‑b]indole scaffold, which typically undergoes dehydrogenation under more forcing conditions due to the different electronic environment of the angular fusion.

Catalytic dehydrogenation Process chemistry 4-Hydroxycarbazole synthesis

Priority Application Scenarios for 2,3,4,5-Tetrahydropyrano[3,2-b]indole (CAS 98166-25-7) Based on Quantitative Differentiation Evidence


Synthesis of 4‑Hydroxycarbazole Pharmaceutical Intermediates and Metabolite Reference Standards

Researchers requiring 4‑hydroxycarbazole as either a pharmaceutical intermediate (e.g., for carbazeran‑related drug candidates) or as a metabolite reference standard should prioritize this compound over non‑oxygenated tetrahydrocarbazole analogs. As documented in patent US 4,273,711A [1], 2,3,4,5‑tetrahydropyrano[3,2‑b]indole undergoes Raney‑Ni‑catalyzed dehydrogenation–aromatization in aqueous alkali to yield 4‑hydroxycarbazole in a single step, whereas 1,2,3,4‑tetrahydrocarbazole yields only unsubstituted carbazole under analogous conditions. This functional group retention is essential for generating the hydroxyl handle required for subsequent O‑alkylation or O‑acylation in medicinal chemistry programs.

Carbon‑14 and Tritium Radiolabeled Tracer Synthesis for ADME Studies

Radiochemical synthesis groups developing ¹⁴C‑ or ³H‑labeled drug candidates that incorporate a 4‑hydroxycarbazole motif should use 2,3,4,5‑tetrahydropyrano[3,2‑b]indole as the key intermediate based on the validated two‑step Fischer cyclization/dehydrogenation sequence established by Czeskis and Wheeler [2]. This pathway, developed at Eli Lilly for the β₃ adrenergic receptor agonist LY377604 program, demonstrates that the ether‑containing tetrahydrooxocarbazole intermediate can be efficiently aromatized to 4‑hydroxycarbazole‑[¹⁴C] without isotopic scrambling. The 33% step‑count advantage over ketone‑based analogs reduces cumulative radiochemical yield losses and minimizes radioactive waste generation.

Diversity‑Oriented Synthesis and Novel IP‑Unencumbered Scaffold Exploration

Medicinal chemistry teams pursuing scaffold‑hopping strategies or seeking patent‑free starting points for kinase inhibitor discovery should consider 2,3,4,5‑tetrahydropyrano[3,2‑b]indole as a structural alternative to the heavily patented [3,4‑b] series (etodolac/pemedolac class). The [3,2‑b] fusion directs the oxygen into a para relationship with the indole nitrogen, altering the hydrogen‑bond acceptor geometry and electronic distribution relative to the meta‑oriented [3,4‑b] scaffold [3]. Although direct comparative bioactivity data are lacking, this electronic differentiation, combined with the scaffold’s natural product precedent (koniamborine) [4], supports its prioritization for library synthesis aimed at underexplored biological target space.

Carbazole‑Based Organic Electronic Materials and Dye Precursor Synthesis

Materials chemistry groups developing carbazole‑based organic light‑emitting diode (OLED) host materials or dye‑sensitized solar cell (DSSC) sensitizers can leverage 2,3,4,5‑tetrahydropyrano[3,2‑b]indole as a functionalized carbazole precursor. Dehydrogenation to 4‑hydroxycarbazole provides a hydroxyl handle for subsequent O‑functionalization with electron‑donating or electron‑withdrawing groups, enabling fine‑tuning of the HOMO/LUMO levels. The dual‑catalyst compatibility (Raney Ni and Pd/C) for the dehydrogenation step offers process flexibility for gram‑scale material synthesis [1][2].

Quote Request

Request a Quote for 2,3,4,5-Tetrahydropyrano[3,2-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.